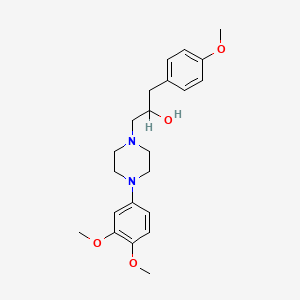
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol is a complex organic compound that features a piperazine ring substituted with a dimethoxyphenyl group and a methoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the dimethoxyphenyl and methoxybenzyl groups. One common method involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. For example, the 3,4-dimethoxybenzyl group can be used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection reactions, and palladium-catalyzed conditions for carbon-carbon bond formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective cleavage of 4-(3,4-dimethoxyphenyl)benzyl ethers under acidic conditions can yield deprotected products in moderate to high yields .
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol has several scientific research applications:
Chemistry: It is used as a protecting group for alcohols and thiols, facilitating the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of self-assembled monolayers for electronic and sensor applications.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol involves its ability to act as a protective group, increasing the solubility and stability of the precursor molecules. This is particularly useful in the formation of self-assembled monolayers, where the protective group is cleaved off during monolayer formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,4-Dimethoxyphenyl)benzyl ether: Used as an alternative to p-methoxybenzyl as a protecting group for alcohols.
3,4-(Methylenedioxy)toluene: Used as a cation scavenger for selective cleavage reactions.
Uniqueness
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol is unique due to its specific combination of functional groups, which provide both solubility and stability advantages in synthetic applications. Its ability to form stable self-assembled monolayers under specific conditions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
74037-82-4 |
|---|---|
Molekularformel |
C22H30N2O4 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
1-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C22H30N2O4/c1-26-20-7-4-17(5-8-20)14-19(25)16-23-10-12-24(13-11-23)18-6-9-21(27-2)22(15-18)28-3/h4-9,15,19,25H,10-14,16H2,1-3H3 |
InChI-Schlüssel |
XCJPYHXPVFZWLQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(CN2CCN(CC2)C3=CC(=C(C=C3)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


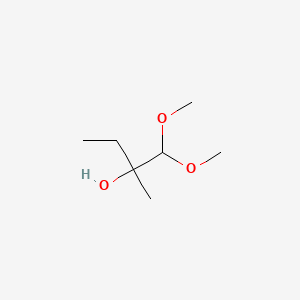
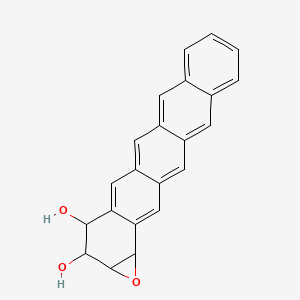
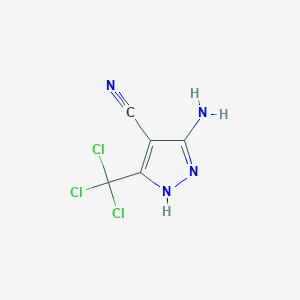
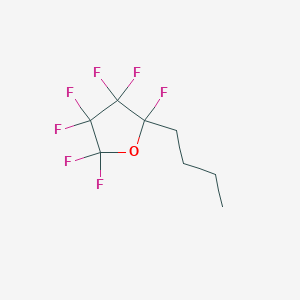
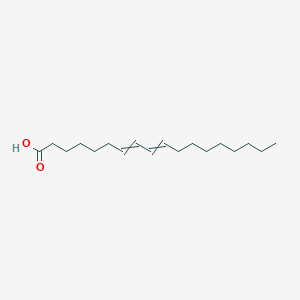
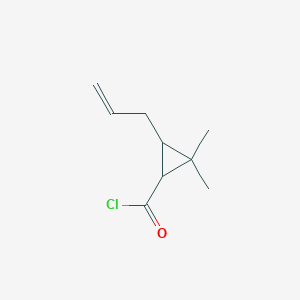
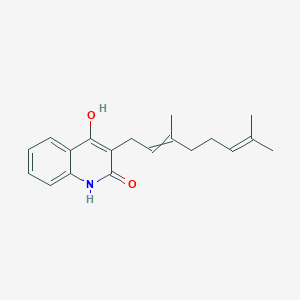
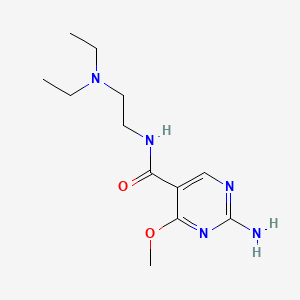
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)

silane](/img/structure/B14454401.png)
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)


